Cas no 335-05-7 (Methanesulfonylfluoride, trifluoro-)
Methanesulfonylfluoride, trifluoro- Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonylfluoride, trifluoro-
- Trifluoromethanesulfonyl fluoride
- fluoro(trifluoromethyl)sulfone
- Methanesulfonylfluoride,trifluoro
- perfluormethanesulfonyl fluoride
- Perfluoromethanesulfonylfluoride
- perfluoromethylsulfonyl fluoride
- Trifluoromethanesulfonic fluoride
- Trifluoromethanesulphonyl fluoride
- trifluoromethylsulfonyl fluoride
- Trifluoromethanesulfonylfluoride
- FT-0676319
- CF3SO2F
- SCHEMBL584563
- Methanesulfonyl fluoride, trifluoro-
- AKOS005762872
- Trifluoromethanesulphonyl fluoride 98%
- NS00041879
- 335-05-7
- DTXSID0059827
- trifluoromethane sulfonyl fluoride
- MFCD00042402
- EINECS 206-384-8
- DTXCID8038691
-
- MDL: MFCD00042402
- Inchi: 1S/CF4O2S/c2-1(3,4)8(5,6)7
- InChI Key: SLVAEVYIJHDKRO-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)F
Computed Properties
- Exact Mass: 151.95600
- Monoisotopic Mass: 151.956
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.729
- Boiling Point: -25°C
- Flash Point: °C
- Refractive Index: 1.359
- PSA: 42.52000
- LogP: 1.88630
Methanesulfonylfluoride, trifluoro- Security Information
- Hazardous Material transportation number:UN 3308
- Hazard Category Code: 20-34
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:GAS, TOXIC
- TSCA:T
- Risk Phrases:R20
Methanesulfonylfluoride, trifluoro- Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Methanesulfonylfluoride, trifluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922808-25g |
Trifluoromethanesulfonyl fluoride |
335-05-7 | 98% | 25g |
¥11,182.50 | 2022-01-13 |
Methanesulfonylfluoride, trifluoro- Suppliers
Methanesulfonylfluoride, trifluoro- Related Literature
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Bing-Yu Li,Lauren Voets,Ruben Van Lommel,Fien Hoppenbrouwers,Mercedes Alonso,Steven H. L. Verhelst,Wim M. De Borggraeve,Joachim Demaerel Chem. Sci. 2022 13 2270
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Long-Yu Ran,Xue Ding,Xue-Ping Yan,Cheng-Pan Zhang Org. Biomol. Chem. 2023 21 1235
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3. Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic propertiesRomute Yu. Garlyauskayte,Andrey V. Bezdudny,Christophe Michot,Michel Armand,Yurii L. Yagupolskii,Lev M. Yagupolskii N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Romute Yu. Garlyauskayte Andrey V. Bezdudny Christophe Michot Michel Armand Yurii L. Yagupolskii Lev M. Yagupolskii J. Chem. Soc. Perkin Trans. 1 2002 1887
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Joachim Demaerel,Cedrick Veryser,Wim M. De Borggraeve React. Chem. Eng. 2020 5 615
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Joachim Demaerel,Cedrick Veryser,Wim M. De Borggraeve React. Chem. Eng. 2020 5 615
Additional information on Methanesulfonylfluoride, trifluoro-
Introduction to Methanesulfonylfluoride, trifluoro- (CAS No. 335-05-7)
Methanesulfonylfluoride, trifluoro- (CAS No. 335-05-7) is a highly significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The Methanesulfonylfluoride, trifluoro- moiety is particularly noteworthy for its role as a powerful fluorinating agent, which is essential in the synthesis of various fluorinated compounds. These compounds are increasingly important in the pharmaceutical industry due to their enhanced bioavailability and metabolic stability.
The chemical formula of Methanesulfonylfluoride, trifluoro- is CF₃SO₂F, and it belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their reactivity and their ability to participate in a wide range of chemical transformations. One of the most notable properties of this compound is its high reactivity towards nucleophiles, which makes it an invaluable tool in the synthesis of complex organic molecules. In recent years, there has been a growing interest in the development of new synthetic methodologies that utilize fluorinated compounds, owing to their promising applications in medicinal chemistry.
Recent advancements in the field of fluorine chemistry have highlighted the importance of Methanesulfonylfluoride, trifluoro- in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in the preparation of fluorinated heterocycles, which are crucial scaffolds in many pharmaceuticals. The ability to introduce fluorine atoms at specific positions in a molecule can significantly alter its pharmacokinetic properties, making it more effective as a drug candidate. This has led to an increased demand for high-quality fluorinating agents like Methanesulfonylfluoride, trifluoro-, which can reliably introduce fluorine into target molecules.
In addition to its role as a fluorinating agent, Methanesulfonylfluoride, trifluoro- has also been explored in the context of cross-coupling reactions. These reactions are fundamental in organic synthesis and are widely used to construct complex molecular frameworks. The compound's ability to facilitate such reactions makes it a valuable reagent in both academic and industrial settings. Researchers have leveraged its reactivity to develop novel synthetic routes for various pharmaceutical intermediates, thereby streamlining the drug discovery process.
The safety and handling of Methanesulfonylfluoride, trifluoro- are critical considerations in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper precautions must be taken to ensure safe handling. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas. The compound's reactivity necessitates careful storage conditions to prevent unwanted side reactions. Despite these considerations, its utility in synthetic chemistry and pharmaceutical research underscores its importance as a valuable chemical intermediate.
Recent research has also explored the environmental impact of using fluorinated compounds like Methanesulfonylfluoride, trifluoro-. While these compounds offer significant benefits in terms of synthetic efficiency and product performance, their environmental footprint must be carefully managed. Efforts are ongoing to develop more sustainable synthetic methodologies that minimize waste and reduce environmental impact. This includes exploring greener alternatives and optimizing reaction conditions to enhance atom economy. Such initiatives align with broader efforts within the chemical industry to promote sustainable practices.
The future prospects for Methanesulfonylfluoride, trifluoro- are promising, given its continued relevance in pharmaceutical research and industrial applications. As the demand for fluorinated compounds grows, so does the need for efficient and reliable fluorinating agents like this one. Ongoing research aims to further expand its utility by exploring new reaction pathways and applications. This could lead to novel discoveries in drug development and material science, where fluorinated compounds play a pivotal role.
In conclusion,Methanesulfonylfluoride, trifluoro- (CAS No. 335-05-7) is a cornerstone compound in modern organic chemistry and pharmaceutical research. Its unique properties make it an indispensable tool for synthetic chemists working on complex molecular architectures. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing development of sustainable synthetic methodologies will also ensure that its use remains aligned with environmental stewardship principles.
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